Isopetasin

Vue d'ensemble

Description

Applications De Recherche Scientifique

Isopetasin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study sesquiterpene esters and their reactions.

Biology: Investigated for its role in modulating biological pathways, particularly those involving inflammation.

Medicine: Used in the prophylactic treatment of migraines due to its inhibitory effects on transient receptor potential channels (TRPA1 and TRPV1) and calcitonin gene-related peptide (CGRP) release

Mécanisme D'action

Isopetasin, also known as S-isopetasin, is a compound found in butterbur root extract . It has been used in the prophylactic treatment of migraine for years . This article will cover the mechanism of action of this compound, focusing on its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of this compound are the Transient Receptor Potential Channels (TRPs) of the subtypes TRPA1 and TRPV1 . These channels are found in trigeminal afferents, which are nerve fibers that carry sensory information from the face and head to the brain .

Mode of Action

This compound interacts with its targets, the TRPA1 and TRPV1 receptor channels, by reducing the release of Calcitonin Gene-Related Peptide (CGRP) from trigeminal afferents . This interaction is believed to occur in an approximately dose-dependent manner .

Biochemical Pathways

The interaction of this compound with the TRPA1 and TRPV1 receptor channels affects the CGRP release pathway . CGRP is a biomarker and promoting factor of migraine . By reducing the release of CGRP, this compound may help to alleviate migraine symptoms .

Pharmacokinetics

It is known that this compound can reduce cgrp release in a dose-dependent manner, suggesting that it may have good bioavailability .

Result of Action

The primary result of this compound’s action is the reduction of CGRP release from trigeminal afferents . This reduction in CGRP release may contribute to the prophylactic effect of this compound against migraines .

Action Environment

It is known that this compound can reduce cgrp release in a dose-dependent manner, suggesting that its efficacy may be influenced by the concentration of the compound .

Analyse Biochimique

Biochemical Properties

Isopetasin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the transient receptor potential channels (TRP channels), specifically TRPA1 and TRPV1. This compound acts as a partial agonist of TRPA1 receptor channels, leading to the release of calcitonin gene-related peptide (CGRP) in TRPV1-positive neurons . This interaction is crucial in understanding its role in migraine prophylaxis, as CGRP is a known biomarker and promoting factor of migraines.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to reduce the release of CGRP from trigeminal afferents, indicating an inhibitory effect on TRPA1 and TRPV1 receptor channels . This reduction in CGRP release helps in dampening nociception and inflammatory responses, which are critical in the management of migraine and other pain-related conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with TRPA1 and TRPV1 receptor channels. It acts as a partial agonist of TRPA1, leading to the release of CGRP in TRPV1-positive neurons . Additionally, this compound desensitizes TRPA1-expressing trigeminal neurons in a concentration- and dose-dependent manner . This desensitization contributes to its inhibitory effects on CGRP release and its potential therapeutic benefits in migraine prophylaxis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation have been studied, showing that it can maintain its inhibitory effects on CGRP release over extended periods . Long-term studies have also indicated that this compound can desensitize TRPA1-expressing neurons, leading to sustained reductions in CGRP release and nociception . These findings suggest that this compound has stable and long-lasting effects in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can reduce CGRP release in a dose-dependent manner . At lower concentrations, this compound acts as a partial agonist of TRPA1 receptor channels, while higher doses lead to desensitization of TRPA1-expressing neurons . At supratherapeutic doses, this compound may cause adverse effects, such as bile duct hyperplasia, as observed in repeated dose studies . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It inhibits the activity of cyclooxygenases, lipoxygenases, and phospholipase A2, which are key enzymes in the production of inflammatory mediators . By modulating these metabolic pathways, this compound helps reduce inflammation and nociception, contributing to its therapeutic effects in migraine and other inflammatory conditions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. Its distribution is influenced by factors such as blood perfusion, tissue binding, and cell membrane permeability . This compound’s ability to bind to TRPA1 and TRPV1 receptor channels also affects its localization and accumulation in specific tissues, such as the trigeminal ganglia and cranial dura mater .

Subcellular Localization

The subcellular localization of this compound is primarily within the plasma membrane, where it interacts with TRPA1 and TRPV1 receptor channels . This localization is crucial for its activity, as it allows this compound to modulate the release of CGRP and other inflammatory mediators. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its function and therapeutic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isopetasin can be isolated from the rhizomes of Ligularia fischeri and Petasites hybridus. The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from butterbur plants. The rhizomes are harvested, dried, and subjected to solvent extraction. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Isopetasin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert this compound into its alcohol form.

Substitution: this compound can undergo substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Isopetasol, the alcohol form of this compound.

Substitution: Various ester-substituted derivatives.

Comparaison Avec Des Composés Similaires

Petasin: Another sesquiterpene ester with similar pharmacological properties.

Neopetasin: A structurally related compound with comparable biological activities

Propriétés

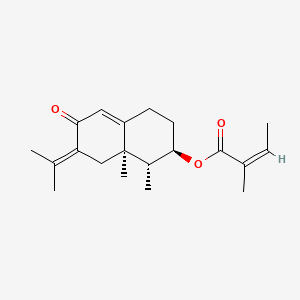

IUPAC Name |

[(1R,2R,8aR)-1,8a-dimethyl-6-oxo-7-propan-2-ylidene-2,3,4,8-tetrahydro-1H-naphthalen-2-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-7-13(4)19(22)23-18-9-8-15-10-17(21)16(12(2)3)11-20(15,6)14(18)5/h7,10,14,18H,8-9,11H2,1-6H3/b13-7-/t14-,18+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDHBFFGRFCQOW-KSEJUSODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2=CC(=O)C(=C(C)C)CC2(C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCC2=CC(=O)C(=C(C)C)C[C@@]2([C@H]1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-26-1 | |

| Record name | Isopetasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPETASIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5LUE47SS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z)-pyridin-2-ylmethylideneamino]thiourea](/img/structure/B1238944.png)

![[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1238946.png)

![(12R,13R,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B1238949.png)

![methyl (Z)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B1238950.png)

![[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B1238951.png)

![(1R,2R,9R,17R)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B1238955.png)

![4-[(Z,3S)-1-carboxy-6-[4-(4-phenoxybutoxy)phenyl]hex-4-en-3-yl]sulfanylbenzoic acid](/img/structure/B1238961.png)

![(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B1238964.png)